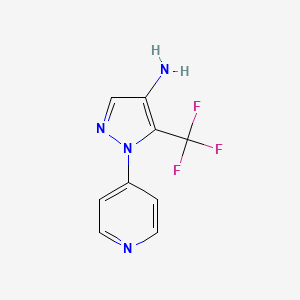
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine is a chemical compound characterized by the presence of a pyridine ring, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloropyridine with hydrazine hydrate to form 4-hydrazinopyridine. This intermediate is then reacted with trifluoroacetic acid and a suitable aldehyde to yield the desired pyrazole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)-3-(trifluoromethyl)-1h-pyrazol-4-amine: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
1-(Pyridin-4-yl)-5-(methyl)-1h-pyrazol-4-amine: The absence of the trifluoromethyl group results in different physicochemical properties and biological effects.
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-3-amine:
Properties
Molecular Formula |
C9H7F3N4 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-7(13)5-15-16(8)6-1-3-14-4-2-6/h1-5H,13H2 |
InChI Key |
LJKIPCZAMRVOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C(=C(C=N2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
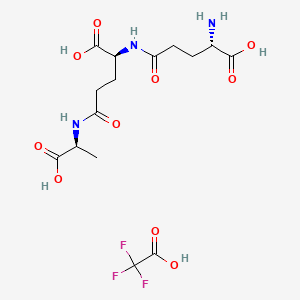
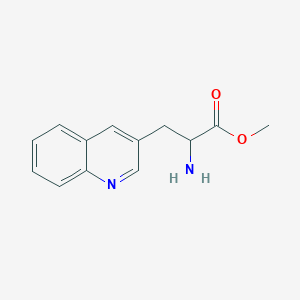
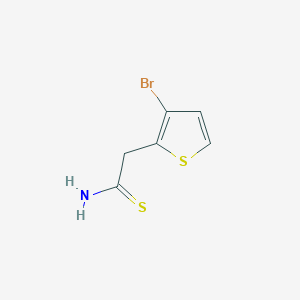
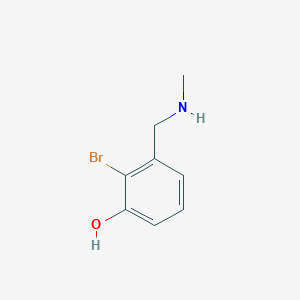
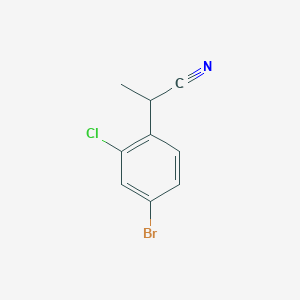
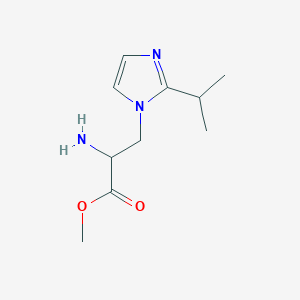
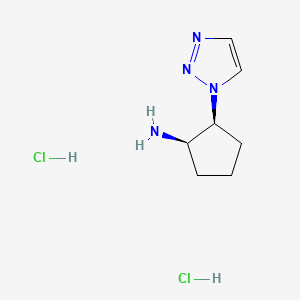
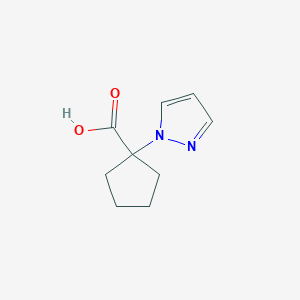

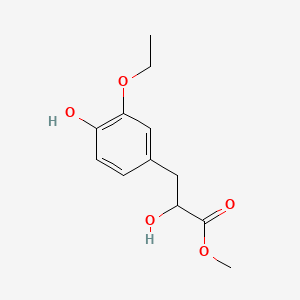
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
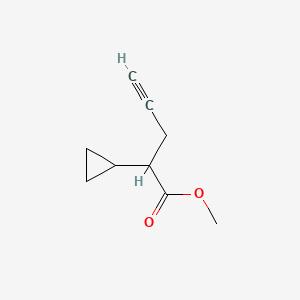
![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)
